3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybenzeneacetonitrile-a,a-d2, also known as 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2 or 3,4-Dimethoxyphenylacetonitrile-d2, is a deuterated compound with the molecular formula C10H11NO2. It is a derivative of 3,4-Dimethoxybenzeneacetonitrile, where the hydrogen atoms at the alpha position are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 typically involves the deuteration of 3,4-Dimethoxybenzeneacetonitrile. One common method is the reaction of 3,4-Dimethoxybenzyl chloride with sodium cyanide in the presence of a deuterium source, such as deuterated water (D2O), to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The product is then purified through recrystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxybenzeneacetonitrile-a,a-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxybenzeneacetonitrile-a,a-d2 is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a deuterated standard in NMR spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of deuterated metabolites. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzeneacetonitrile: The non-deuterated form of the compound.
3,4-Dimethoxyphenethylamine: A related compound with an amine group instead of a nitrile group.
3,4-Dimethoxybenzoic acid: An oxidized derivative of the compound.
Uniqueness
The uniqueness of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 lies in its deuterium atoms, which provide distinct advantages in research applications. Deuteration can enhance the stability of the compound and reduce the rate of metabolic degradation, making it valuable in studies requiring prolonged observation of metabolic processes.
Eigenschaften
Molekularformel |
C10H11NO2 |
---|---|
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2 |
InChI-Schlüssel |
ASLSUMISAQDOOB-BFWBPSQCSA-N |
Isomerische SMILES |
[2H]C([2H])(C#N)C1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.